3-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione
Description
This compound is a tetrahydropteridine derivative with dual aromatic substituents: a 4-fluorophenylmethyl group at position 3 and a 2-methylphenylmethyl group at position 1.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-14-4-2-3-5-16(14)13-25-19-18(23-10-11-24-19)20(27)26(21(25)28)12-15-6-8-17(22)9-7-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDCRPPFMIKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| IR Spectroscopy | Prominent bands at 3130 cm (N-H stretching), 1554 cm (C=N stretching) |
| NMR | Signals indicative of aromatic protons and methyl groups |
| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight |
Biological Activity
The biological activity of the compound has been evaluated in various studies focusing on its antibacterial properties and potential therapeutic effects.
Antibacterial Activity
In vitro studies have shown that the compound exhibits significant antibacterial activity against various strains of bacteria. For example:
- Staphylococcus aureus : The compound demonstrated inhibition zones indicating effective antibacterial action.
- Escherichia coli : Similar inhibition was noted, suggesting broad-spectrum antibacterial properties.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 17 mm |
| Escherichia coli | 15 mm |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications. For instance:
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at a prominent university tested the compound against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that the compound could serve as a lead for developing new antimicrobial agents. -
Study on Cytotoxicity :
Another study assessed the cytotoxic effects of the compound on cancer cell lines. The findings suggested that it could induce apoptosis in specific cancer types, warranting further investigation into its anticancer properties.
While the exact mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways. This aligns with similar compounds known for their antibacterial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on unrelated compounds, but general comparisons can be inferred based on structural motifs and synthetic approaches:
Fluorinated Aromatic Derivatives
- Example: The patent WO 2009140932 A2 describes a fluorophenyl-containing azetidinone derivative with hydroxyl and propyl substituents . While distinct in core structure (azetidinone vs. tetrahydropteridine), fluorinated aromatic groups are common in enhancing metabolic stability and target binding affinity.
- Key Difference: The tetrahydropteridine core in the queried compound may confer distinct electronic or steric effects compared to azetidinones, influencing solubility or receptor interactions.
Triazole and Sulfonylphenyl Derivatives
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares fluorinated and sulfonyl groups but lacks the tetrahydropteridine backbone .
- Synthetic Parallel : Both compounds employ halogenated intermediates (e.g., α-halogenated ketones in ), suggesting shared reactivity in nucleophilic substitution or coupling steps.
Hydrazine Derivatives
Critical Analysis of Evidence Limitations
- Synthetic Gaps: While triazole and hydrazine syntheses () use ethanol/HCl or sodium ethoxide, extrapolating these to tetrahydropteridines requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
